Dimethyl 4,4-dihydroxypent-2-enedioate
Description
No information about this compound is present in the provided evidence. Further, none of the evidence addresses its chemical properties, stability, or industrial/therapeutic uses.
Properties
CAS No. |
183872-37-9 |
|---|---|
Molecular Formula |
C7H10O6 |
Molecular Weight |
190.15 g/mol |
IUPAC Name |
dimethyl 4,4-dihydroxypent-2-enedioate |
InChI |
InChI=1S/C7H10O6/c1-12-5(8)3-4-7(10,11)6(9)13-2/h3-4,10-11H,1-2H3 |
InChI Key |
BBANUXJQXOEVCA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC(C(=O)OC)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 4,4-dihydroxypent-2-enedioate can be synthesized through several methods. One common approach involves the esterification of pent-2-enedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize yield and efficiency. The process involves the same esterification reaction but on a larger scale, with precise control over temperature, pressure, and reactant concentrations to maximize output .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4,4-dihydroxypent-2-enedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides and acid chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Formation of dimethyl 4-oxopent-2-enedioate.
Reduction: Formation of dimethyl 4,4-dihydroxypentane-2,5-diol.
Substitution: Formation of dimethyl 4-alkoxypent-2-enedioate.
Scientific Research Applications
Dimethyl 4,4-dihydroxypent-2-enedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the synthesis of prodrugs.
Industry: Utilized in the production of polymers and resins due to its reactive hydroxyl groups.
Mechanism of Action
The mechanism of action of dimethyl 4,4-dihydroxypent-2-enedioate involves its ability to undergo various chemical transformations. The hydroxyl groups can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. The ester groups can be hydrolyzed to release the corresponding carboxylic acids, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence primarily discusses dimethyl fumarate (DMF) and unrelated piperidine derivatives. Below is a summary of findings for context:
a. Dimethyl Fumarate (DMF) vs. Interferon β-1a
- Study Design : A retrospective cohort study compared DMF (218 patients) and interferon β-1a (98 patients) in relapsing-remitting multiple sclerosis (MS) .
- Key Outcomes: Parameter DMF Group Interferon β-1a Group Clinical Relapse Rate 24.5% 9.6% New MRI Lesions 28.6% 8.7% NEDA (No Evidence of Disease Activity) at 15 Months 79.9% 51.1%
Mechanistic Differences :
b. 2,2,6,6-Tetramethylpiperidin-4-yl Derivatives
- Structural Features : A series of esters (e.g., acetate, propionate, butyrate) derived from 2,2,6,6-tetramethylpiperidin-4-yl were listed in a patent application .
- Relevance: These compounds share a common piperidine core but differ in alkyl chain length. No functional or pharmacological data were provided for comparison.
c. 4,4-Dimethylpent-2-enal
- Properties: A short-chain aldehyde (CAS 22597-46-2) with the formula C₇H₁₂O. No comparative data or applications are described .
Critical Limitations of the Evidence
- Structural Ambiguity : The compound’s name implies a dihydroxy-enedioate structure, which is absent in the discussed compounds (e.g., DMF is a fumarate ester; piperidine derivatives lack hydroxyl groups).
Recommendations for Further Research
To address the query adequately, the following steps are necessary:
Verify the compound’s nomenclature (e.g., cross-check CAS numbers or IUPAC names).
Consult databases like SciFinder or Reaxys for structural analogs (e.g., dihydroxy esters or enedioates).
Investigate functional similarities (e.g., antioxidant, anti-inflammatory) if the compound is pharmacologically active.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
